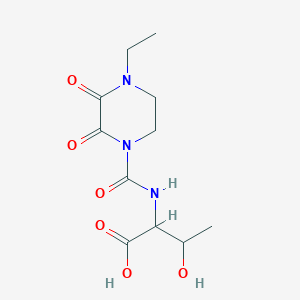

Cefbuperazone side chain

Description

Overview of Cephamycin Structural Motifs and Their Academic Significance

Cephamycins are a group of β-lactam antibiotics that are structurally analogous to cephalosporins, as both are based on a cephem nucleus. wikipedia.orgpsu.edu Originally isolated from Streptomyces species, cephamycins are distinguished from cephalosporins by a key structural motif: a methoxy (B1213986) group at the 7-alpha position of the cephem core. wikipedia.orgasm.orgslu.se

This 7α-methoxy group provides significant steric hindrance, which confers a remarkable degree of stability against β-lactamases, a class of enzymes produced by bacteria that degrade many β-lactam antibiotics. slu.seoup.com The discovery of this naturally occurring structural feature was of major academic and pharmaceutical significance, as it provided a new strategy to develop antibiotics with enhanced resistance to enzymatic inactivation, thereby broadening their spectrum of activity, particularly against problematic Gram-negative bacteria. asm.orgoup.com

Identification of Key Side Chains in Cefbuperazone (B58041): C-7 Acyl and C-3 Substituent

The identity and properties of a cephamycin antibiotic are largely defined by the two major side chains attached to the cephem nucleus: the acylamino group at the C-7 position and the substituent at the C-3 position. purdue.eduresearchgate.net In Cefbuperazone, these side chains are distinct and contribute to its specific characteristics. nih.govebi.ac.uk

C-7 Acyl (R1) Side Chain: The side chain at the C-7 position is an {N-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]-D-threonyl}amino group. nih.govebi.ac.uk This complex moiety is crucial in defining the antibiotic's spectrum of activity and its interaction with bacterial penicillin-binding proteins (PBPs).

C-3 (R2) Substituent: The substituent at the C-3 position is a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group. nih.govebi.ac.uk The side chain at this position generally influences the compound's pharmacokinetic properties and metabolic stability. The 1-methyl-1H-tetrazol-5-yl (NMTT) portion of this side chain has been a subject of significant research. Studies have shown that cephalosporins containing an NMTT side chain can interact with vitamin K metabolism pathways. nih.govresearchgate.net

Below is a data table summarizing the key structural components of Cefbuperazone.

| Structural Component | Chemical Name | Position on Cephem Nucleus |

| Core | Cephem, with 7α-methoxy group | - |

| C-7 Side Chain (R1) | {N-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]-D-threonyl}amino | C-7β |

| C-3 Side Chain (R2) | [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl | C-3 |

Historical Context of Side Chain Research in Beta-Lactam Antibiotics

The history of β-lactam antibiotics is a story of chemical modification, driven by the need to overcome bacterial resistance and improve therapeutic properties. The journey began with natural products like penicillin and cephalosporin (B10832234) C. scispace.com A significant breakthrough occurred in the early 1970s with the discovery of cephamycins from Streptomyces. psu.eduasm.org

The parent compound, cephamycin C, exhibited high activity against many Gram-negative bacteria but was notably less effective against Gram-positive organisms. oup.com This limitation spurred extensive research into semi-synthetic modifications. Chemists focused on cleaving the natural C-7 acyl side chain (α-aminoadipic acid) and replacing it with novel, synthetically derived side chains to create agents with a more balanced and potent spectrum of activity. oup.comscispace.com This led to the development of the first successful semi-synthetic cephamycin, cefoxitin (B1668866), which featured a new C-7 side chain and retained the crucial 7α-methoxy group for β-lactamase stability. oup.comnih.gov

Subsequent research continued to explore novel combinations of C-7 and C-3 side chains to create second and third-generation cephamycins and cephalosporins, like Cefbuperazone, with tailored properties. purdue.edunih.gov The modification of the C-7 side chain was primarily aimed at enhancing antibacterial potency and spectrum, while alterations at the C-3 position were explored to modulate pharmacokinetics and metabolic stability. acs.org This systematic research into side chain chemistry has been fundamental to the development of the vast arsenal (B13267) of β-lactam antibiotics available today.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSHILPNZJXHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Cefbuperazone Side Chains

Synthetic Routes to the C-7 Acyl Side Chain of Cefbuperazone (B58041)

The C-7 acyl side chain of Cefbuperazone is derived from a complex carboxylic acid, namely (2S,3R)-2-[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl-amino]-3-hydroxy-butyric acid. This molecule is a crucial building block in the total synthesis of the antibiotic nih.govnih.gov. The synthesis of this side chain must be carefully controlled to ensure the correct stereochemistry, which is vital for its biological activity.

Precursor Compounds and Reagents for C-7 Acyl Side Chain Synthesis

The synthesis of the C-7 side chain precursor typically begins with a chiral starting material to establish the required stereochemistry. L-threonine, a naturally occurring amino acid with the (2S,3R) configuration, is an ideal precursor nih.gov.

The synthetic process involves several key steps and reagents. Initially, the precursor amino acid is protected. For instance, in a synthesis of the analogous (2S,3R)-2-[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonylamino]-3-hydroxybutyric acid, L-threonine is suspended in a solvent like methylene chloride. Protecting agents such as trimethylchlorosilane are added, followed by a base like triethylamine, to protect the reactive functional groups nih.gov.

The subsequent step is the crucial acylation of the protected amino acid. This is achieved by reacting it with 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride, again in the presence of a base like triethylamine nih.gov. This reagent introduces the dioxopiperazine moiety, which is a hallmark of the side chains of several potent antibiotics, including Cefoperazone (B1668861) nih.govnih.govcymitquimica.com. After the reaction is complete, a workup procedure involving pH adjustment and extraction isolates the desired side chain acid nih.gov.

Table 1: Key Precursors and Reagents for C-7 Acyl Side Chain Synthesis

| Compound/Reagent | Role in Synthesis |

|---|---|

| L-Threonine | Chiral starting material, provides the correct (2S,3R) stereochemistry. |

| Trimethylchlorosilane | Protecting group for reactive functional groups of the amino acid. |

| Triethylamine | Base used to facilitate the protection and acylation reactions. |

| 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride | Acylating agent that introduces the dioxopiperazine ring structure. |

Stereochemical Considerations in C-7 Acyl Side Chain Synthesis

The biological efficacy of Cefbuperazone is highly dependent on the specific three-dimensional arrangement of its atoms. The C-7 side chain possesses two chiral centers, and achieving the correct (2S,3R) configuration is paramount.

The primary strategy to control this stereochemistry is through substrate-controlled synthesis. By starting with L-threonine, which already contains the desired (2S,3R) stereochemistry, the synthesis preserves this configuration throughout the reaction sequence nih.gov. This approach is efficient as it leverages the readily available chiral pool of natural amino acids, avoiding the need for complex asymmetric synthesis or chiral resolution steps. The reaction conditions for the protection and acylation steps are selected to be mild enough not to cause racemization or epimerization at the chiral centers, thus ensuring the final product has the correct stereospecificity required for potent antibacterial activity nih.govescholarship.org.

Synthetic Routes to the C-3 N-Methylthiotetrazole (NMTT) Side Chain and Its Precursors

The side chain at the C-3 position of Cefbuperazone is a 1-methyl-1H-tetrazol-5-ylthiomethyl group. This moiety, often abbreviated as NMTT (N-methylthiotetrazole), is found in several cephalosporins and is known to influence the drug's pharmacokinetic properties and, in some cases, its side effect profile chemicalbook.comnih.govresearchgate.net. The synthesis involves the preparation of a key intermediate followed by its attachment to the cephalosporin (B10832234) core.

Synthesis of 5-Mercapto-1-Methyl-Tetrazole (5-MER) as a Side Chain Intermediate

The direct precursor to the NMTT side chain is 5-Mercapto-1-Methyl-Tetrazole (also known as 1-methyl-5-mercapto-1,2,3,4-tetrazole or 5-MER). This heterocyclic thiol is a widely used intermediate in the synthesis of various cephalosporin antibiotics, including Cefmetazole and Cefoperazone hsppharma.com.

A common and efficient method for preparing 5-MER involves the reaction of methyl isothiocyanate with sodium azide. This cycloaddition reaction forms the tetrazole ring. The reaction is typically carried out in an aqueous environment, often with the aid of a phase transfer catalyst to improve efficiency. The resulting product can then be isolated through acidification, crystallization, and purification steps. This method is advantageous as it avoids the use of harsh organic solvents, making it more environmentally friendly.

Integration of NMTT Moiety into the Cephalosporin Nucleus

The integration of the NMTT side chain onto the cephalosporin scaffold is a pivotal step in the synthesis of Cefbuperazone. The process starts with the foundational cephalosporin precursor, 7-aminocephalosporanic acid (7-ACA). The key reaction is a nucleophilic substitution at the C-3' position of the 7-ACA molecule.

In this reaction, the thiol group of 5-Mercapto-1-Methyl-Tetrazole (5-MER) acts as the nucleophile, displacing the acetoxy group from the C-3 methyl of 7-ACA prepchem.comgoogle.com. This creates the C-S bond and attaches the NMTT moiety. The reaction is often catalyzed by a Lewis acid, such as a boron trifluoride-acetonitrile complex, to facilitate the departure of the acetoxy leaving group prepchem.com. The product of this reaction is the key intermediate 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid, commonly referred to as 7-TMCA hsppharma.comgoogle.comlgcstandards.com. This intermediate, now bearing the final C-3 side chain, is then carried forward for the final acylation step at the C-7 amino group with the pre-synthesized C-7 side chain described previously.

Table 2: Key Steps in Cefbuperazone Synthesis

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| C-3 Side Chain Integration | 7-ACA, 5-Mercapto-1-Methyl-Tetrazole | Nucleophilic substitution of the C-3' acetoxy group. | 7-TMCA (7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid) |

| C-7 Side Chain Acylation | 7-TMCA, Activated C-7 side chain acid | Amide bond formation at the C-7 amino group. | Cefbuperazone |

Targeted Chemical Modification and Derivatization of Cefbuperazone Side Chains

The chemical modification of the side chains at the C-7 and C-3 positions is a cornerstone of cephalosporin drug discovery, allowing for the fine-tuning of antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties researchgate.netmdpi.com. While Cefbuperazone itself is an established antibiotic, its side chains serve as templates for potential derivatization.

Modification of the C-7 acylamino side chain is the most common strategy for altering the antibacterial potency and spectrum of cephalosporins mdpi.com. For Cefbuperazone's side chain, derivatization could involve altering the 4-ethyl group on the dioxopiperazine ring to modulate lipophilicity or introducing substituents on the butyric acid backbone. These changes could influence the antibiotic's binding affinity for penicillin-binding proteins (PBPs) in different bacterial species.

The C-3 side chain significantly influences the drug's pharmacokinetics and stability. The NMTT moiety in Cefbuperazone is a known structural alert associated with potential hypoprothrombinemia nih.govnih.gov. Therefore, a key derivatization strategy would be to replace or modify this group to mitigate this effect while retaining or enhancing antibacterial activity. Research in cephalosporin chemistry has shown that replacing the C-3' substituent with other heterocyclic thiols or even non-thiol groups can lead to new compounds with improved safety profiles or altered activity. For example, the synthesis of cephalosporin derivatives containing cyclic disulfide moieties has been explored as a strategy to create novel antibiotics biorxiv.org. Such targeted modifications could lead to the development of next-generation antibiotics based on the Cefbuperazone scaffold.

Strategies for R1 (C-7 Acyl) Side Chain Modification

The R1 side chain of Cefbuperazone is a complex acyl group derived from 4-ethyl-2,3-dioxopiperazine. The primary strategy for its introduction and modification involves the synthesis of an activated form of this moiety, typically 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, which then acylates the amino group of the 7-ACA core.

The synthesis of this key intermediate, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, starts from 1-ethyl-2,3-dioxopiperazine researchgate.net. Several methods have been reported for the conversion of the parent dioxopiperazine to its corresponding carbonyl chloride. A common approach involves the use of phosgenating agents like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) guidechem.comchemicalbook.comgoogle.com.

One synthetic route involves reacting 1-ethyl-2,3-dioxopiperazine with triphosgene in a suitable solvent such as dichloromethane at low temperatures, typically between -25°C and -20°C chemicalbook.com. The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid generated during the reaction nbinno.com. An activator, such as trimethylchlorosilane (TMCS), can also be employed to facilitate the reaction chemicalbook.comgoogle.com. The use of a catalyst like 4-dimethylaminopyridine (DMAP) has also been reported chemicalbook.com. After the reaction is complete, the product, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, can be isolated and purified, often by crystallization from a non-polar solvent like n-hexane chemicalbook.com.

The derivatization of the R1 side chain is achieved by synthesizing analogues of 1-ethyl-2,3-dioxopiperazine and converting them into their respective carbonyl chlorides. These activated side chain precursors can then be coupled with the 7-amino group of the cephalosporin nucleus to generate a library of Cefbuperazone analogues with modified R1 side chains. This acylation step is a standard reaction in the synthesis of semi-synthetic penicillins and cephalosporins chemicalbook.comjnfuturechemical.comchinahutu.com.

Table 1: Synthesis of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Ethyl-2,3-dioxopiperazine | Triphosgene, Pyridine, TMCS, DMAP | Dichloromethane | -25 to -20°C | 94.3% | chemicalbook.com |

| 4-Ethyl-2,3-dioxopiperazine | Di-(trichloromethyl) carbonate, Triethylamine, Trimethylchlorosilane | Chloroform | -30 to 20°C | High | google.com |

| 4-Ethyl-2,3-dioxopiperazine | Thionyl chloride, Pyridine | Not specified | Not specified | - | nbinno.com |

Strategies for R2 (C-3 NMTT) Side Chain Modification

The R2 side chain of Cefbuperazone is a 1-methyl-1H-tetrazole-5-thiol (NMTT) group attached to the C-3 methyl of the cephem nucleus. The strategy for introducing this side chain relies on the synthesis of NMTT followed by its nucleophilic substitution onto the cephalosporin core.

The synthesis of 1-methyl-1H-tetrazole-5-thiol has been documented in patent literature. One established method starts from 4-methylthiosemicarbazide google.com. The thiosemicarbazide is reacted with an aralkyl chloride, such as benzyl chloride, and then subjected to diazotization using a reagent like sodium nitrite. The resulting intermediate undergoes cyclization, and subsequent workup yields 1-methyl-1H-tetrazole-5-thiol google.com. Purification can be achieved by recrystallization from solvents like ethyl acetate google.com.

Once the NMTT side chain is synthesized, it is introduced at the C-3 position of the cephalosporin nucleus. This is typically accomplished via a nucleophilic substitution reaction. The starting cephalosporin core, often 7-aminocephalosporanic acid (7-ACA), possesses an acetoxymethyl group at the C-3 position. The acetoxy group is a good leaving group, which can be displaced by the thiol group of NMTT researchgate.netacs.org. This reaction is a cornerstone for modifying the C-3 position of many cephalosporins acs.org. The nucleophilic attack by the sulfur atom of NMTT on the C-3' methylene carbon results in the formation of a thioether linkage, yielding the desired 3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl] cephem structure mdpi.comresearchgate.net.

Derivatization at the R2 position can be explored by synthesizing various substituted tetrazole-5-thiols and employing them in this nucleophilic substitution reaction, allowing for the creation of novel cephalosporin analogues.

Table 2: Synthesis of 1-Methyl-1H-tetrazole-5-thiol (NMTT)

| Precursor | Key Reagents | Key Steps | Reference |

|---|---|---|---|

| 4-Methylthiosemicarbazide | Benzyl chloride, Sodium nitrite | S-alkylation, Diazotization, Cyclization | google.comchemmethod.com |

| Thiosemicarbazide | Carbon disulfide, Methyl iodide | Cyclization to thiadiazole, further steps | scribd.com |

Biocatalytic Approaches to Side Chain Derivatization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the modification of cephalosporin side chains. These enzymatic methods operate under mild conditions and can lead to high yields with reduced waste nih.govdntb.gov.ua.

For the R1 (C-7 acyl) side chain, penicillin acylases (PAs) are the most extensively studied enzymes researchgate.netnih.gov. These enzymes, typically from Escherichia coli, are widely used industrially to hydrolyze the acyl side chain of penicillin G to produce the key intermediate 6-aminopenicillanic acid (6-APA) nih.gov. The reverse reaction, the enzymatic acylation of a β-lactam nucleus (like 7-ACA or 7-ADCA) with a suitable acyl donor, is a powerful tool for creating semi-synthetic antibiotics nih.govsharif.edu. This kinetically controlled synthesis allows for the attachment of various acyl groups to the C-7 amino position . While widely applied for synthesizing antibiotics like amoxicillin and cephalexin, the application of penicillin acylases for the enzymatic synthesis of more complex side chains, such as the dioxopiperazine moiety of Cefbuperazone, is an area of ongoing research. Protein engineering efforts aim to broaden the substrate specificity of these enzymes to accommodate bulkier and more complex acyl donors nih.gov.

Biocatalytic approaches for the modification of the R2 (C-3 NMTT) side chain are less common. The introduction of the thiol-containing NMTT group is typically achieved through chemical nucleophilic substitution. However, the broader field of biocatalysis is exploring enzymatic C-S bond formation, which could potentially be applied to this transformation in the future. Currently, the primary focus of biocatalysis in cephalosporin synthesis remains on the modification of the C-7 acyl side chain.

Table 3: Enzymes in Cephalosporin Side Chain Modification

| Enzyme | Application | Mechanism | Reference |

|---|---|---|---|

| Penicillin G Acylase (PGA) | Synthesis of semi-synthetic cephalosporins | Kinetically controlled acylation of 7-ACA/7-ADCA | nih.govsharif.edu |

| D-Amino Acid Oxidase | Production of 7-ACA from Cephalosporin C | Modifies the 7-aminoadipyl side chain | nih.gov |

| Glutaryl-7-ACA Acylase | Production of 7-ACA from Cephalosporin C | Converts glutaryl-7-ACA to 7-ACA | nih.gov |

Structure Activity Relationship Sar Studies of Cefbuperazone Side Chains

Influence of C-7 Acyl Side Chain on Penicillin-Binding Protein (PBP) Interactions

The C-7 acylamino side chain is a critical determinant of a cephalosporin's antibacterial activity, primarily by dictating its affinity for and mechanism of interaction with penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By acylating the active site of PBPs, β-lactam antibiotics inhibit cell wall formation, leading to cell lysis.

Molecular Docking and Computational Studies of C-7 Side Chain - PBP Binding

Molecular investigations, particularly through X-ray crystallography, have provided high-resolution insights into how the C-7 side chain of cephalosporins anchors the antibiotic within the PBP active site. Studies on the closely related compound cefoperazone (B1668861), which shares structural similarities with cefbuperazone (B58041), have been particularly illuminating. The crystal structure of cefoperazone in complex with PBP3 from Pseudomonas aeruginosa reveals a common set of interactions. researchgate.net

Key residues within the PBP3 active site form specific hydrogen bonds and hydrophobic interactions with the C-7 side chain. These interactions correctly orient the β-lactam ring for nucleophilic attack by the active site serine residue. researchgate.net Computational models and docking studies on various β-lactams and PBPs corroborate the principle that the nature of the C-7 side chain is paramount for initial binding and affinity. biorxiv.orgresearchgate.net The specific substituents on the acyl group determine the binding affinity for different types of PBPs, which in turn influences the antibiotic's spectrum of activity. For instance, cefoperazone demonstrates high affinity for PBP-3, -1Bs, -2, and -1A in Escherichia coli. nih.govnih.gov This strong binding is a direct result of the favorable interactions established by its C-7 side chain.

Table 1: Key Interactions of Cefoperazone C-7 Side Chain with PBP3 Active Site

| Interacting Moiety of Side Chain | PBP3 Residue | Type of Interaction |

|---|---|---|

| Acylamino Group | Ser349, Asn352 | Hydrogen Bond |

| Phenyl Group | Val535, Tyr533 | Hydrophobic Interaction |

| Dioxopiperazine Ring | Ser462, Thr464 | Hydrogen Bond |

Data derived from crystallographic studies of PBP3-cefoperazone complexes. researchgate.net

Conformational Analysis of C-7 Side Chain and its Impact on PBP Acylation

The process of PBP inhibition is not a simple lock-and-key mechanism; it involves significant conformational changes in the enzyme upon antibiotic binding. The acylation of PBP2 by cephalosporins is initiated by the recognition of the cephalosporin (B10832234) carboxylate, which triggers a series of conformational shifts that create an acylation-competent state. nih.gov

Crystallographic structures of PBP3 complexed with cefoperazone show the antibiotic in both a covalently bound (acylated) state and a non-covalently bound, deacylated state. researchgate.net This provides a structural basis for understanding the acylation mechanism. Upon binding, the C-7 side chain induces a conformational change in the PBP active site. This reorientation positions the catalytic serine residue for optimal attack on the β-lactam carbonyl carbon. The flexibility of the C-7 acyl side chain allows it to adapt to the active site, a process that is crucial for efficient acylation. The twisting of the β3 strand to form the oxyanion hole is a critical part of this process, stabilizing the tetrahedral intermediate formed during acylation. nih.gov The specific chemical nature of cefbuperazone's C-7 side chain is therefore instrumental in facilitating these conformational changes, leading to the rapid and irreversible acylation of the PBP.

Role of C-3 NMTT Side Chain in Beta-Lactamase Stability and Hydrolysis

While the C-7 side chain is primarily responsible for antibacterial potency, the substituent at the C-3 position is a key factor in the antibiotic's stability against β-lactamases, enzymes that are the primary mechanism of resistance to β-lactam antibiotics. Cefbuperazone possesses an N-methylthiotetrazole (NMTT) group at this position.

Mechanistic Insights into Side Chain Contribution to Enzyme Resistance

The NMTT side chain contributes to the stability of cefbuperazone against hydrolysis by many common β-lactamases. Third-generation cephalosporins, as a class, are generally more resistant to hydrolysis by β-lactamases produced by many Gram-negative bacteria compared to first- and second-generation agents. mdpi.com The bulky and electronically distinct NMTT group at the C-3 position provides a degree of steric hindrance within the active site of β-lactamase enzymes. This can prevent the enzyme from achieving the optimal conformation required for hydrolysis of the β-lactam ring. While cefbuperazone and the related cefoperazone are stable to most plasmid-mediated and inducible chromosomally-mediated β-lactamases, they can be susceptible to hydrolysis by certain β-lactamases that also degrade cefamandole (B1668816). nih.govnih.govscispace.com This indicates that while the NMTT side chain offers significant protection, it does not confer universal resistance to all β-lactamases.

It is important to note that the NMTT side chain is also implicated in clinical side effects, such as hypoprothrombinemia, by inhibiting the vitamin K epoxide reductase enzyme. nih.govresearchgate.netmdpi.comthebloodproject.com This is a separate mechanistic consideration from its role in β-lactamase stability.

Comparative Studies with Other Cephalosporins Based on C-3 Substituents

Compared to Cefotaxime (B1668864): Cefoperazone is slightly less stable to some β-lactamases than cefotaxime-like drugs. nih.gov Cefotaxime has a simpler methoxymethyl group at C-3, suggesting that for certain enzymes, the NMTT group does not offer superior protection.

Compared to Cefamandole and Cefoxitin (B1668866): Cefoperazone is generally as active as cefamandole and cefoxitin against many Enterobacteriaceae, and it is stable to many of the β-lactamases that can hydrolyze older cephalosporins. nih.govnih.gov

Compared to First-Generation Cephalosporins: Cefbuperazone shows markedly increased stability against the β-lactamases that readily hydrolyze first-generation agents like cephalothin. nih.govnih.gov

These comparisons underscore that the C-3 side chain is a crucial element in the molecular design of β-lactamase-stable cephalosporins, with the NMTT group providing a balance of stability and activity.

Table 2: Comparative β-Lactamase Stability of Cephalosporins

| Cephalosporin | C-3 Side Chain | General Stability Profile |

|---|---|---|

| Cefbuperazone | N-methylthiotetrazole (NMTT) | Stable to most common plasmid and chromosomal β-lactamases; less stable than cefotaxime to some. nih.gov |

| Cefotaxime | Methoxy-methyl | Generally high stability against many β-lactamases. nih.gov |

| Cefamandole | N-methylthiotetrazole (NMTT) | Susceptible to hydrolysis by some β-lactamases from E. coli. nih.govnih.gov |

Side Chain Contributions to Antimicrobial Spectrum Profile (excluding clinical efficacy)

The combination of the C-7 and C-3 side chains ultimately defines the antimicrobial spectrum of cefbuperazone. Structure-activity relationship (SAR) studies have established clear correlations between specific structural features and the resulting activity against different bacterial classes. researchgate.net

The C-7 acyl side chain, with its complex structure, is largely responsible for the broad activity against Gram-negative bacteria, including most Enterobacteriaceae. nih.gov This moiety enhances the drug's ability to penetrate the outer membrane of Gram-negative bacteria and increases its affinity for their PBPs.

The C-3 NMTT side chain also modulates the antimicrobial spectrum. Modifications at this position can significantly impact activity, particularly against challenging pathogens like P. aeruginosa. The specific combination of side chains in cefoperazone, for example, results in potent activity against P. aeruginosa, greater than that of cefotaxime or moxalactam. nih.gov Cefbuperazone's spectrum includes good coverage against Enterobacteriaceae, P. aeruginosa, staphylococci, and streptococci. nih.gov This broad spectrum is a direct consequence of the synergistic contributions of both its C-7 and C-3 side chains, which provide both high affinity for multiple PBP targets and protection from many inactivating β-lactamase enzymes.

Biochemical Interactions and Metabolic Fates of Cefbuperazone Side Chains

Enzymatic Cleavage and Release of the N-Methylthiotetrazole (NMTT) Moiety

The biological effects of the NMTT side chain are contingent upon its cleavage from the parent cefbuperazone (B58041) molecule. This process releases NMTT into the circulation, allowing it to interact with various physiological systems.

The precise enzymatic machinery responsible for the cleavage of the N-methylthiotetrazole (NMTT) side chain from the cefbuperazone core has not been definitively identified in the existing scientific literature. However, evidence strongly suggests that this is an in vivo metabolic process rather than a simple spontaneous hydrolysis. Studies comparing different NMTT-containing cephalosporins have shown a discrepancy between the rate of NMTT release in vitro and the amount of NMTT recovered in urine in vivo nih.govacs.org. This suggests that the disposition and metabolism of the parent cephalosporin (B10832234) play a crucial role in the extent of NMTT release nih.govacs.org. The enzymatic cleavage is a critical step, as the intact cephalosporin does not appear to inhibit the enzymes involved in vitamin K metabolism to the same extent as the free NMTT moiety nih.gov. While the specific class of enzymes, such as esterases or amidases, has not been pinpointed, the process is understood to be a metabolic conversion that occurs within the body.

Once cleaved from the cefbuperazone molecule, the biochemical degradation pathway of the N-methylthiotetrazole (NMTT) moiety is not extensively detailed in the available research. Tetrazole rings, in general, are known for their metabolic stability, which is a characteristic often exploited in medicinal chemistry to improve the pharmacokinetic profile of drug candidates acs.orglifechemicals.com. This stability suggests that NMTT may be relatively resistant to extensive degradation and could be excreted largely unchanged. Research has focused more on the physiological effects of the released NMTT rather than its specific catabolic pathway nih.govnih.govnih.gov. Therefore, while it is understood that NMTT is released metabolically, the subsequent steps in its biochemical breakdown and elimination are not fully elucidated.

Molecular Mechanisms of NMTT-Mediated Enzyme Inhibition

The released NMTT is not an inert metabolite; it actively interacts with and inhibits key enzymes, most notably those involved in the vitamin K cycle.

A significant body of evidence demonstrates that N-methylthiotetrazole (NMTT) inhibits the enzyme Vitamin K Epoxide Reductase (VKOR) nih.govnih.govnih.govnih.gov. VKOR is a critical enzyme in the vitamin K cycle, responsible for regenerating the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors wikipedia.orgmedlineplus.gov. Administration of NMTT to rats has been shown to decrease the activity of liver microsomal vitamin K epoxide reductase nih.govnih.gov. This inhibition leads to an accumulation of vitamin K 2,3-epoxide and a subsequent decrease in the synthesis of functional, carboxylated coagulation factors nih.govnih.govashpublications.org. It is this inhibitory action that is believed to be the primary mechanism behind the hypoprothrombinemia observed with some NMTT-containing cephalosporins nih.govnih.gov.

The precise structural basis of the interaction between N-methylthiotetrazole (NMTT) and Vitamin K Epoxide Reductase (VKOR) is not fully elucidated through direct crystallographic studies of an NMTT-VKOR complex. However, insights can be drawn from kinetic studies and molecular modeling based on the well-understood interactions of other VKOR inhibitors like warfarin acs.orgashpublications.org. In vitro studies have indicated that the inhibitory action of heterocyclic thiol compounds, including NMTT, is competitive with respect to the reducing agent dithiothreitol (DTT) and non-competitive with the substrate.

Molecular modeling of the VKOR active site has identified key residues crucial for the binding of substrates and inhibitors. For warfarin, a T-shaped stacking interaction with tyrosine residue 139 (Y139) is considered a critical aspect of its reversible inhibition nih.govashpublications.org. It is plausible that NMTT, or a metabolite thereof, interacts with residues within this same binding pocket. The binding of inhibitors like warfarin is known to induce conformational changes in the VKOR enzyme ashpublications.orgresearchgate.net. It is hypothesized that NMTT's binding also stabilizes a conformation of the enzyme that is less catalytically active.

The inhibitory mechanism of N-methylthiotetrazole (NMTT) on Vitamin K Epoxide Reductase (VKOR) exhibits both similarities and notable differences when compared to the archetypal VKOR inhibitor, warfarin.

| Feature | N-Methylthiotetrazole (NMTT) | Warfarin |

| Inhibition Kinetics | Appears to be competitive with the reductant (e.g., DTT) in vitro. | Generally considered a non-competitive inhibitor, though some studies suggest a competitive mechanism with vitamin K. Warfarin has also been shown to uncouple the two reductive steps of VKOR nih.govnih.gov. |

| Binding | The exact binding interaction is not fully characterized, but it is believed to involve the enzyme's active site. | Binds to the VKORC1 enzyme, with key interactions involving residues such as Tyrosine 139 nih.govashpublications.org. Its binding is reversible nih.govashpublications.org. |

| In Vivo vs. In Vitro Activity | Does not significantly inhibit VKOR in vitro in the absence of preincubation with cofactors, suggesting that it may be a pro-inhibitor that is metabolized to an active form in vivo nih.govnih.gov. | Is a direct inhibitor of VKOR both in vitro and in vivo nih.govashpublications.org. |

| Potency | Considered a weaker inhibitor compared to warfarin. | A potent inhibitor of VKOR, widely used as an anticoagulant nih.govashpublications.org. |

Table 1: Comparative Analysis of NMTT and Warfarin as VKOR Inhibitors

Inhibition of Aldehyde Dehydrogenase by NMTT

The N-methylthiotetrazole (NMTT) side chain, a structural component of cefbuperazone, is a notable inhibitor of the enzyme aldehyde dehydrogenase (ALDH). This inhibition is of significant clinical and biochemical importance as it can lead to a disulfiram-like reaction upon concurrent consumption of ethanol. The NMTT moiety is released from the parent cephalosporin molecule through metabolic processes.

Studies in rat models have demonstrated that N-methyltetrazolethiol (MTT), the active form of the side chain, selectively inhibits the low Km mitochondrial ALDH isozyme in the liver. This is the primary enzyme responsible for the oxidation of acetaldehyde, the first and toxic metabolite of ethanol. The inhibition of this enzyme leads to an accumulation of acetaldehyde in the blood, which is responsible for the characteristic symptoms of the disulfiram-like reaction.

A comparative study in rats examined the inhibitory effects of MTT, disulfiram (D), and calcium carbimide (CC) on hepatic low Km ALDH. The results indicated distinct characteristics for each inhibitor in terms of the onset, magnitude, and duration of enzyme inhibition.

| Inhibitor | Onset of Maximal Inhibition | Relative Magnitude of Maximal Inhibition | Relative Duration of Inhibition |

| MTT (50 mg/kg, s.c.) | 2 hours | D < MTT | CC < MTT |

| Calcium Carbimide (7 mg/kg, oral) | 2 hours | D < CC | MTT < CC |

| Disulfiram (300 mg/kg, oral) | 24 hours | MTT < D | MTT < D |

This table presents a comparison of the in vivo inhibitory effects of N-methyltetrazolethiol (MTT), calcium carbimide (CC), and disulfiram (D) on hepatic low Km aldehyde dehydrogenase in rats. nih.gov

The data indicate that while disulfiram has a longer duration of action, MTT exhibits a more rapid onset of ALDH inhibition. nih.gov This rapid inhibition contributes to the acute sensitivity to ethanol observed in individuals treated with NMTT-containing cephalosporins.

Enzymatic Basis of Disulfiram-like Interactions

The enzymatic basis for the disulfiram-like reaction caused by the NMTT side chain of cefbuperazone lies in its ability to inhibit aldehyde dehydrogenase (ALDH), the key enzyme in the metabolic pathway of ethanol. drugbank.com Ethanol is first metabolized by alcohol dehydrogenase to acetaldehyde. Subsequently, ALDH catalyzes the oxidation of acetaldehyde to non-toxic acetate. drugbank.com

The NMTT side chain, which is structurally similar to disulfiram, obstructs the action of ALDH. drugbank.com This blockage leads to a buildup of acetaldehyde in the bloodstream. drugbank.com The accumulation of acetaldehyde is responsible for the array of unpleasant physiological effects, which include flushing, headache, nausea, vomiting, and tachycardia, collectively known as the disulfiram-like reaction. drugbank.com The severity of these symptoms is generally proportional to the amount of ethanol consumed and the circulating concentration of the ALDH inhibitor.

The mechanism of inhibition involves the NMTT moiety directly interacting with the ALDH enzyme, impeding its catalytic function. This interaction prevents the efficient conversion of acetaldehyde to acetate, leading to systemic acetaldehyde toxicity.

Side Chain Influence on Drug-Protein Binding (e.g., Human Serum Albumin)

The side chains of cephalosporin antibiotics, including the one present in cefbuperazone, play a crucial role in their binding affinity to plasma proteins, particularly human serum albumin (HSA). This binding is a key determinant of the drug's pharmacokinetic profile, influencing its distribution, half-life, and the concentration of free, active drug available at the site of infection.

The interaction between cephalosporins and HSA is primarily governed by electrostatic and hydrophobic forces. drugbank.com The chemical nature of the side chains significantly impacts the strength and nature of these interactions. Cefoperazone (B1668861), a cephalosporin structurally similar to cefbuperazone and also containing an NMTT side chain, has been shown to have a high affinity for HSA.

Studies have identified specific binding sites for cephalosporins on the HSA molecule. Cefoperazone has been found to interact with multiple sites on albumin, including a slight interaction with site I and more significant binding to site II and the bilirubin binding site. drugbank.com The primary forces driving the binding of cefoperazone to HSA are suggested to be electrostatic interactions. researchgate.net

The affinity of a cephalosporin for HSA can be quantified by its binding constant (K). A higher K value indicates a stronger binding affinity. The binding affinities of various cephalosporins to HSA can be categorized into low, medium, and high affinity groups.

| Cephalosporin | Binding Affinity (K) M-1 | Affinity Group |

| Cefoperazone | 5.6 x 104 | High |

| Ceftriaxone | 3.1 x 104 | High |

| Cefsulodin | 3.8 x 102 | Low |

This table shows the binding affinities of selected cephalosporins to human serum albumin. nih.govdrugbank.com

The high binding affinity of cephalosporins like cefoperazone, influenced by its side chain composition, results in a higher proportion of the drug being bound to plasma proteins. This can lead to a longer plasma half-life and a lower volume of distribution compared to cephalosporins with lower protein binding.

Q & A

Q. How should researchers document side chain characterization data to ensure reproducibility?

- Methodological Answer :

- Supplementary Materials : Provide raw NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF files).

- Metadata : Report solvent lot numbers, instrument calibration dates, and ambient humidity/temperature.

- FAIR Principles : Use repositories like Zenodo or ChemRxiv for open access, with DOIs linked to published work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.